
2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These derivatives were designed and synthesized for their in vitro cytotoxic activity against various cancer cells . Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity .
Synthesis Analysis
The derivatives were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .Molecular Structure Analysis
The target compound 10ec was evaluated for its tubulin polymerization inhibition study .Chemical Reactions Analysis
The compound 10ec induced apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .Physical And Chemical Properties Analysis
In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .科学的研究の応用
Photophysical and Electrochemical Properties
2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine, a related compound to the specified chemical, has been studied for its role in creating metal complexes. These complexes display distinct physical and chemical properties based on their structure. For instance, the bis-2,2'-bipyridine (bpy) ruthenium(II) complexes have shown short excited state lifetimes, suggesting potential applications in photophysical studies (Lo et al., 2015).
Structural and Molecular Analysis
The structural motifs and packing arrangements of derivatives of a similar compound have been explored to understand crystallization behavior. This analysis can help in developing insights into the molecular structures and intermolecular interactions of such compounds, which is valuable in materials science (Tawfiq et al., 2014).
Synthesis of Derivatives
Synthesis processes for various derivatives of similar compounds have been developed. These methods allow for the creation of a wide array of compounds that could have diverse applications in chemical and pharmaceutical research (Abdelhamid et al., 2012).
Jahn-Teller Distortion in Metal Compounds
Studies on 2-pyridyl-(1,2,3)-triazole-containing copper(II) compounds, which share structural similarities, have contributed to understanding the Jahn-Teller distortion in such complexes. This knowledge is crucial in the field of coordination chemistry and materials science (Conradie et al., 2018).
Development of Organic Light-Emitting Diodes (OLEDs)
Research into bipolar host materials for PhOLEDs, which involve similar compounds, highlights the potential of these materials in developing efficient light-emitting devices. This has implications for the electronics and display industries (Liu et al., 2018).
Antibacterial Activities
Some derivatives of similar compounds have been screened for antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Pitucha et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-phenyltriazol-1-yl)-6-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-3-8-15(9-4-1)16-14-23(21-20-16)18-11-7-10-17(19-18)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAYWBFFXNSMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(piperidin-1-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

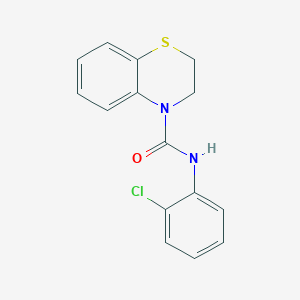
![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)

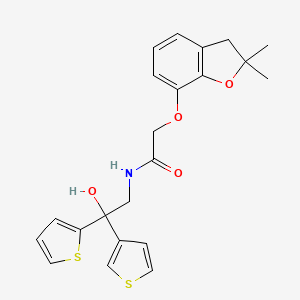
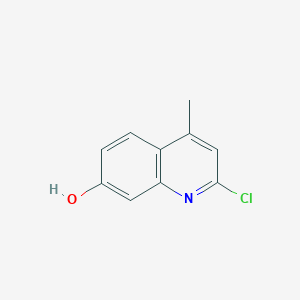
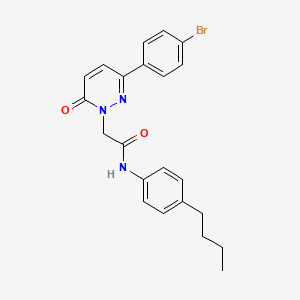
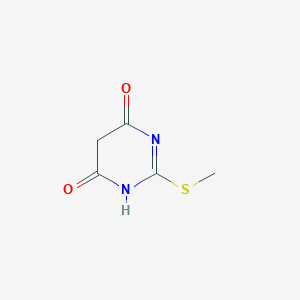

![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)
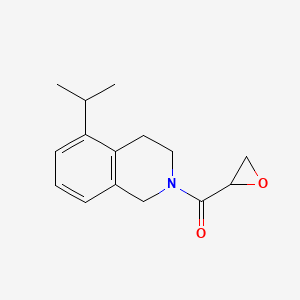
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)
![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)